methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
説明
Methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:
- Pyrido[2,3-d]pyrimidine core: A bicyclic scaffold known for its pharmacological relevance, including kinase inhibition and antimicrobial activity .
- Sulfanylidene (C=S) group: Contributes to hydrogen bonding and metal coordination, influencing solubility and bioactivity .
- Methyl ester at position 6: Modulates pharmacokinetic properties, such as metabolic stability and membrane permeability .
This compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.
特性
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-7-11(16(22)23-2)12(8-3-4-9-10(5-8)25-6-24-9)13-14(18-7)19-17(26)20-15(13)21/h3-5,12H,6H2,1-2H3,(H3,18,19,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLLNFXMDUGCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=S)NC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with methylene chloride under basic conditions to form the benzodioxole ring.
Construction of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate pyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization reactions.
Introduction of the Sulfanylidene Group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
科学的研究の応用
Methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies exploring the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
作用機序
The mechanism of action of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and molecular pathways. The compound interacts with target proteins, leading to the disruption of critical biological processes such as DNA replication and cell division . This interaction is facilitated by the compound’s ability to form stable complexes with the active sites of enzymes, thereby blocking their activity .
類似化合物との比較
Comparison with Structural Analogues
Table 1: Key Structural and Functional Comparisons
Structural Similarities and Differences
Core Heterocyclic Systems
- Pyrido[2,3-d]pyrimidine vs. Tetrahydro-pyrimidine : The target’s bicyclic core offers rigidity and planar geometry, favoring intercalation with biomolecules, while tetrahydro-pyrimidines (e.g., ) exhibit conformational flexibility .
Substituent Effects
- 1,3-Benzodioxol-5-yl Group : Shared with , this group enhances aromatic interactions but differs in regiochemistry (position 5 in the target vs. position 4 in ).
- Sulfanylidene (C=S) : Common in all compounds, this group stabilizes tautomeric forms and facilitates interactions with cysteine residues in enzymes .
- Ester Variations : Methyl vs. ethyl esters influence metabolic pathways; methyl esters generally exhibit faster hydrolysis in vivo .
Computational and Experimental Similarity Assessment
- Tanimoto Coefficient Analysis : Using methods in , the target shows ~65–70% similarity to (shared benzodioxol and ester groups), aligning with the "similar property principle" .
- Activity Cliffs: Minor substituent changes (e.g., methyl vs. ethyl esters) could create activity cliffs, drastically altering bioactivity despite high structural similarity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-pyrido[2,3-d]pyrimidine-6-carboxylate?
- Methodology :
-
Multi-component reactions are preferred due to their atom economy and reduced waste. For pyrido[2,3-d]pyrimidine derivatives, a typical approach involves condensing substituted aldehydes, thiourea, and β-ketoesters under acidic or basic conditions .
-
Catalysts : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene improve yields for structurally analogous compounds .
-
Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
- Example Reaction Conditions :
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 80°C | 72 | |
| CuI | Toluene | 100°C | 65 |
Q. How is structural confirmation achieved for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzodioxol protons at δ 6.8–7.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 427.12) .
- X-ray Crystallography : Resolves stereochemistry and validates the sulfanylidene moiety’s conformation .
Q. What strategies are recommended for determining solubility?
- Methodology :
- Shake-flask method : Dissolve the compound in buffers (pH 1–7.4) or organic solvents (DMSO, methanol) and quantify via UV-Vis spectroscopy .
- HPLC-based assays : Measure solubility indirectly using reverse-phase chromatography .
Q. What preliminary biological assays are relevant for this compound?
- Screening Protocols :
- Antimicrobial activity : Use microdilution assays against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology :
-
Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in multi-step syntheses .
-
Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation .
- Case Study :
-
For pyrido-pyrimidine derivatives, computational screening identified DMF as the optimal solvent for minimizing byproduct formation .
Q. What mechanisms underlie its potential enzyme inhibition?
- Methodology :
-
Molecular docking : Simulate binding interactions with COX-2 (PDB ID: 5KIR) or kinases (e.g., EGFR) using AutoDock Vina .
-
Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Key Findings for Analogs :
| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| COX-2 | 0.8 | Competitive | |
| EGFR kinase | 2.4 | Non-competitive |
Q. How can pharmacokinetic properties (ADME) be evaluated?
- Methodology :
- In vitro assays :
- Caco-2 cell monolayer : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
- Microsomal stability : Incubate with liver microsomes to measure half-life (t₁/₂ > 30 min suggests metabolic stability) .
Q. How should contradictory bioactivity data be resolved?
- Methodology :
-
Multi-technique validation : Cross-check in vitro results with in vivo models (e.g., murine inflammation assays) to confirm efficacy .
-
Data normalization : Account for batch-to-batch variability in compound purity using HPLC-UV .
- Case Example :
-
Discrepancies in COX-2 inhibition (IC₅₀: 0.8 µM vs. 5.2 µM) were resolved by standardizing enzyme sources (human recombinant vs. murine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
